molecular formula C9H7ClN2O2 B1453319 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1159829-22-7

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B1453319
CAS No.: 1159829-22-7
M. Wt: 210.62 g/mol
InChI Key: KDAMYDXBTOHODT-UHFFFAOYSA-N
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Description

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS: 1159829-22-7) is a heterocyclic compound with the molecular formula C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol . Its structure features a chloro substituent at the 7-position and a methyl group at the 2-position of the imidazo[1,2-a]pyridine scaffold (Figure 1). This compound is primarily utilized in pharmaceutical and agrochemical research, particularly in palladium-catalyzed decarboxylative coupling reactions to generate aryl-substituted derivatives .

Properties

IUPAC Name

7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-8(9(13)14)12-3-2-6(10)4-7(12)11-5/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAMYDXBTOHODT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC(=CC2=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of imidazo[1,2-a]pyridine-3-carboxylic acids generally involves:

  • Construction of the imidazo[1,2-a]pyridine core,
  • Introduction of substituents such as methyl and chloro groups at specific positions,
  • Functionalization at the 3-position to install the carboxylic acid group.

The synthetic routes typically employ condensation reactions, cyclization, halogenation, and oxidation steps.

Construction of the Imidazo[1,2-a]pyridine Core with Substituents

A widely used method to build the imidazo[1,2-a]pyridine scaffold with substituents including methyl and chloro groups involves multicomponent reactions:

  • Multicomponent Reaction: Substituted pyridin-2-amines react with substituted pyridine-2-carbaldehydes and isocyanides in methanol with p-toluenesulfonic acid as a catalyst at elevated temperatures (around 70 °C) for 12 hours. This procedure forms the imidazo[1,2-a]pyridine core with various substituents.

  • Post-synthetic Modifications: The intermediate amines can be converted to carboxylic acid derivatives by coupling with carboxylic acids using coupling agents such as EDCI in pyridine at room temperature. Subsequent reduction or oxidation steps can be applied to fine-tune the functional groups.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Product/Intermediate Notes
1 Hydrazide formation 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, ketone, conc. H2SO4, EtOH, reflux 6h Hydrazide derivatives (3a-c) Precursor for amides
2 Amide formation Hydrazide derivatives, HSCH2COOH, dry benzene, reflux 6h, Dean-Stark trap Amides (4a-g) Water removal critical
3 Halogenation (analogous) NBS or chlorinating agent, CH3CN, 20–30 °C, 5h 7-Halo substituted imidazo[1,2-a]pyridine Purification by chromatography
4 Multicomponent reaction Pyridin-2-amine, pyridine-2-carbaldehyde, isocyanide, TosOH, MeOH, 70 °C, 12h Substituted imidazo[1,2-a]pyridin-3-amine Core scaffold synthesis
5 Coupling to carboxylic acid Amine intermediate, carboxylic acid, EDCI, pyridine, 25 °C, 12h Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives Functionalization at 3-position

Research Findings and Considerations

  • The hydrazide and amide intermediates provide versatile handles for further chemical modifications, including halogenation and coupling reactions.

  • The multicomponent synthesis approach allows for structural diversity and efficient construction of the imidazo[1,2-a]pyridine core with methyl and chloro substituents.

  • Halogenation conditions must be carefully controlled to achieve selective substitution at the 7-position without affecting other sensitive sites on the molecule.

  • Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products suitable for further applications.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid moiety and aromatic system enable selective oxidation under controlled conditions:

Reagent/Conditions Product Key Observations
KMnO₄/H₂SO₄ (acidic) Oxidized imidazo[1,2-a]pyridine derivativesSelective C-H oxidation at position 8
H₂O₂/Fe(II) (Fenton’s) Hydroxylated intermediatesRadical-mediated pathway

Mechanistic Insight : Oxidation typically targets the electron-rich imidazole ring, forming hydroxylated or keto derivatives. The chlorine substituent directs electrophilic attacks to specific positions .

Reduction Reactions

The carboxylic acid group and halogenated ring undergo reduction under diverse conditions:

Reagent/Conditions Product Yield
LiAlH₄/THF 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-methanol72–85%
H₂/Pd-C (10 atm) Dechlorinated imidazo[1,2-a]pyridine derivatives65%

Applications : Reduction of the carboxylic acid to alcohol enables further functionalization (e.g., esterification) . Catalytic hydrogenation removes chlorine, altering pharmacological activity .

Substitution Reactions

The chlorine atom at position 7 participates in nucleophilic aromatic substitution (NAS):

Halogen Exchange

Reagent/Conditions Product Specificity
NaOMe/DMF (100°C) 7-Methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylic acidRegioselective at C7
CuI/phenanthroline (microwave) Suzuki-coupled biaryl derivativesCross-coupling at C7

Amide Formation

The carboxylic acid readily forms amides via activation:

python
# Example: Amide synthesis with 3-amino-4-fluorobenzoate [3] 1. Activation: Oxalyl chloride/DMF in CH₂Cl₂ → acid chloride 2. Coupling: React with methyl 3-amino-4-fluorobenzoate in pyridine → 85% yield [3]

Condensation and Cyclization

The carboxylic acid participates in multicomponent reactions (MCRs):

Reagents Product Catalyst
Aldehyde + 5-aminopyrazole Pyrazolo[3,4-b]quinolinonesPyridine-2-carboxylic acid
2-Aminopyridine + glyoxal Imidazo[1,2-a]pyridine analogsHCl (flow chemistry)

Key Finding : Pyridine-2-carboxylic acid catalyzes regioselective condensations, avoiding metal catalysts .

Reaction Optimization Data

Reaction Type Optimal Solvent Temperature Time Yield
NAS (Methoxy) DMF100°C12 h78%
Amidation Pyridine50°C5 h85%
Hydrogenation EtOH25°C24 h65%

Critical Analysis

  • Chlorine Reactivity : The C7 chlorine’s electronic effects dominate substitution selectivity, favoring meta-directing pathways .

  • Carboxylic Acid Versatility : Acts as a handle for amide/ester formation or decarboxylation to modulate pharmacokinetics .

  • Limitations : Steric hindrance from the methyl group at C2 occasionally reduces reaction rates at adjacent positions .

This compound’s reactivity profile supports its role as a key intermediate in medicinal chemistry, particularly for antitubercular and anticancer agent development .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • CAS Number : 1159829-22-7
  • LogP : 1.99430 (indicating moderate lipophilicity)
  • Polar Surface Area : 54.60 Ų

The unique structure of this compound provides a valuable scaffold for drug development due to its ability to interact with various biological targets.

Medicinal Chemistry

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid has been extensively studied for its potential as an antimicrobial and antiviral agent. Its effectiveness against multidrug-resistant strains of tuberculosis has been particularly noted:

  • Antimicrobial Activity : The compound exhibits significant activity against Mycobacterium tuberculosis (Mtb), with a minimum inhibitory concentration (MIC) ranging from 0.03 to 5.0 μM against the Mtb H37Rv strain .

Biochemical Interactions

The compound interacts with various enzymes and proteins, influencing their activity and function:

  • Cytochrome P450 Enzymes : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to either inhibition or activation of enzymatic activities, affecting drug efficacy.

Cancer Research

Recent studies have indicated that this compound may induce apoptosis in cancer cell lines, showcasing its potential as an anticancer agent:

  • Cytotoxic Effects : Research has demonstrated that it can induce cell death in Jurkat cells (a model for T-cell leukemia), with IC50 measurements indicating comparable potency to established chemotherapeutic agents like doxorubicin.

Case Study 1: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives highlighted the effectiveness of this compound against Mtb through the inhibition of bacterial cell wall synthesis, critical for pathogen survival.

Case Study 2: Cytotoxicity Assessment

Another study evaluated the cytotoxicity of this compound against various cancer cell lines. The findings indicated that it could effectively induce apoptosis, suggesting its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to disruption of essential biological processes in pathogens. This compound’s ability to interfere with DNA synthesis and repair mechanisms makes it a potent antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The reactivity and applications of imidazo[1,2-a]pyridine derivatives are highly sensitive to substituent positions. Below is a comparative analysis:

Chloro-Substituted Derivatives
  • 6-Chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: Not specified): Features a 6-chloro and 2-ethyl substitution.
  • 7-Chloroimidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 1019022-33-3):
    Lacks the 2-methyl group, leading to lower steric hindrance. This derivative has been used in scalable decarboxylative arylations with chlorobenzene, achieving 85–96% yields under optimized Pd-catalyzed conditions .
Methyl-Substituted Derivatives
  • 7-Methylimidazo[1,2-a]pyridine-2-carboxylic Acid (CAS: 80353-94-2):
    The methyl group at the 7-position and carboxylic acid at the 2-position alter electronic distribution, reducing electrophilicity at the 3-position. This derivative has shown utility in synthesizing hydrazide-based antimycobacterial agents .
  • 2-Methylimidazo[1,2-a]pyridine-3-carboxylic Acid Hydrazide :
    A bioisosteric analog of isoniazid, demonstrating antitubercular activity. The absence of a chloro substituent highlights the critical role of halogenation in modulating biological activity .
Methoxy and Trifluoromethyl Derivatives
  • However, its larger size may reduce reaction efficiency compared to chloro derivatives .
  • 7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic Acid (CAS: 1426135-67-2):
    The electron-withdrawing CF₃ group significantly alters reactivity, lowering pKa (-0.95) and increasing electrophilicity, which may enhance catalytic activity in specific reactions .

Table 2: Comparative Reactivity in Decarboxylative Arylations

Compound Reaction Yield (%) Key Conditions Source
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid Not reported Pd(OAc)₂, S-phos ligand, DMA
7-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid 96 Pd(OAc)₂, K₂CO₃, DMA/H₂O
Imidazo[1,2-a]pyridine-3-carboxylic acid (unsubstituted) 34 (GC yield) Direct arylation without decarboxylation

Biological Activity

7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid (CAS Number: 1159829-22-7) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its significant biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure facilitates interactions with various biological targets, making it a valuable subject for research.

  • Molecular Formula : C9H7ClN2O2
  • Molecular Weight : 210.62 g/mol
  • LogP : 1.99430 (indicating moderate lipophilicity)
  • PSA (Polar Surface Area) : 54.60 Ų

This compound exhibits its biological activity primarily through interactions with key enzymes and proteins:

  • Cytochrome P450 Enzymes : This compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of drugs and endogenous compounds. Such interactions can lead to either inhibition or activation of enzymatic activities, influencing drug metabolism and efficacy .
  • Antimicrobial Activity : It has demonstrated potency against multidrug-resistant strains of tuberculosis, suggesting its potential as an antimicrobial agent. The chlorine substitution at the 7th position enhances its activity compared to similar compounds .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against multidrug-resistant tuberculosis strains
Enzyme InteractionModulates cytochrome P450 enzyme activity
CytotoxicityExhibits cytotoxic effects in various cancer cell lines
Food Safety TestingUtilized in detecting carcinogenic compounds in food products

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various imidazo[1,2-a]pyridine derivatives, this compound was found to be particularly effective against Mycobacterium tuberculosis. The study highlighted its mechanism of action through inhibition of bacterial cell wall synthesis, which is critical for the survival of the pathogen .

Case Study: Cytotoxic Effects

Another significant aspect of this compound is its cytotoxicity against cancer cell lines. Research has shown that it can induce apoptosis in Jurkat cells (a model for T-cell leukemia), demonstrating potential as an anticancer agent. The study utilized IC50 measurements to quantify the effectiveness of the compound, revealing that it exhibited comparable potency to established chemotherapeutic agents like doxorubicin .

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with related compounds such as 6-Chloro-2-methylimidazo[1,2-a]pyridine and 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide:

Compound NamePotency Against TuberculosisCytotoxicity Level
This compoundHighModerate
6-Chloro-2-methylimidazo[1,2-a]pyridineModerateLow
2,7-Dimethylimidazo[1,2-a]pyridineLowHigh

This comparison indicates that the chlorine substitution at the 7th position significantly enhances both antimicrobial and cytotoxic activities compared to its analogs.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of halogenated precursors (e.g., 1,3-dichloroacetone) with aminopyridine derivatives under reflux in solvents like 1,2-dimethoxyethane. Subsequent nitration or functionalization steps may follow . Key parameters include temperature control (e.g., 353 K for phosphorylation reactions) and stoichiometric ratios of reagents like phosphoryl trichloride to ensure intermediate conversion .
  • Data : Yields vary with purification methods; silica gel chromatography is commonly used for isolation, achieving >90% purity in optimized protocols .

Q. How is the structural uniqueness of this compound validated, and what analytical techniques are critical?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the heterocyclic core and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). X-ray crystallography resolves spatial arrangements, as demonstrated in related imidazo[1,2-a]pyridine derivatives .
  • Data : For example, in a structurally analogous compound, single-crystal XRD analysis confirmed bond angles and torsion angles critical for biological activity .

Q. What functional groups dictate the compound’s reactivity in derivatization reactions?

  • Methodology : The carboxylic acid group (-COOH) enables esterification or amidation, while the chloro and methyl substituents influence regioselectivity in electrophilic substitutions. Potassium permanganate or chromium trioxide are used for controlled oxidations, as seen in related imidazo-pyridine systems .
  • Data : Oxidation of methyl groups to carboxylic acids under acidic conditions typically achieves ~70–80% conversion in multi-step syntheses .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel derivatives of this compound?

  • Methodology : Quantum chemical calculations (e.g., DFT) predict transition states and energy barriers for key reactions. ICReDD’s reaction path search methods integrate computational and experimental data to narrow optimal conditions (e.g., solvent selection, catalyst loadings) .
  • Data : Computational screening of substituent effects reduced experimental trial iterations by 50% in analogous systems .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology : Cross-validate assays (e.g., enzyme inhibition vs. cell viability) to distinguish direct pharmacological effects from off-target interactions. Structural analogs with minor modifications (e.g., 8-methyl vs. 7-trifluoromethyl groups) can isolate activity determinants .
  • Data : For example, replacing the chloro group with a sulfonamide in a related compound altered IC₅₀ values by 3-fold, highlighting substituent sensitivity .

Q. How can functional group modifications enhance the compound’s solubility without compromising bioactivity?

  • Methodology : Introduce hydrophilic moieties (e.g., PEG chains) via esterification of the carboxylic acid group. Monitor LogP changes via HPLC to balance solubility and membrane permeability .
  • Data : Ethyl ester derivatives of imidazo[1,2-a]pyridines showed 2–3× improved aqueous solubility while retaining 85% of parent compound activity .

Q. What are the critical considerations for scaling up synthesis while maintaining purity?

  • Methodology : Transition from batch to flow chemistry for exothermic steps (e.g., phosphorylation). Implement inline FTIR or PAT (Process Analytical Technology) to monitor intermediate formation in real time .
  • Data : Pilot-scale reactions achieved 85% yield with <5% impurities using continuous flow systems, compared to 70% in batch processes .

Methodological Notes

  • Spectroscopic Validation : Always cross-reference NMR/IR data with structurally characterized analogs (e.g., 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde) to avoid misassignment .
  • Safety Protocols : Handle phosphoryl trichloride and other hazardous reagents in inert atmospheres, and dispose of waste via certified chemical treatment services .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

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